N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- A phenyl substituent at position 2, enhancing aromatic stacking interactions.
- A propyl chain at position 5, modulating lipophilicity and steric bulk.
This compound’s design aligns with medicinal chemistry strategies to optimize pharmacokinetic and pharmacodynamic properties through substituent variation .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-4-12-27-14-18(23(29)25-16-10-11-20(31-2)21(13-16)32-3)22-19(15-27)24(30)28(26-22)17-8-6-5-7-9-17/h5-11,13-15H,4,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFWUQKBFNOXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Japp–Klingemann Reaction
The pyrazolo[4,3-c]pyridine core can be constructed using a modified Japp–Klingemann reaction, as demonstrated in the synthesis of pyrazolo[4,3-b]pyridines. Starting with 2-chloro-3-nitropyridine (A ), nucleophilic aromatic substitution (SNAr) with ethyl acetoacetate yields keto ester B . Subsequent treatment with arenediazonium tosylates generates hydrazone intermediate C , which undergoes cyclization under basic conditions to form the pyrazole ring (Figure 1).
Reaction Conditions :
Alternative Core Assembly via Diazotization and Rearrangement
A second route involves diazotization of 2-amino-3-nitropyridine derivatives, followed by reduction and cyclization. For example, 2-amino-3-nitro-4-picoline (D ) undergoes diazotization with NaNO₂/HCl to form diazonium salt E , which is reduced with SnCl₂ to hydrazine intermediate F . Cyclization with acetic anhydride yields acetylated pyrazolopyridine G , which is hydrolyzed to the free base H (Scheme 1).
Key Data :
- Cyclization Yield : 72% after hydrolysis.
- Characterization : ¹H-NMR (DMSO-d₆) δ 8.44 (s, 1H, pyrazole H).
Carboxamide Formation at Position 7
Synthesis of 7-Carboxylic Acid
The 7-carboxylic acid N is obtained via hydrolysis of a nitrile intermediate. Nitrile O (prepared by Zn(CN)₂/Pd catalysis) is hydrolyzed under acidic conditions:
Hydrolysis Conditions :
Conversion to Acid Chloride and Amine Coupling
Carboxylic acid N is converted to acid chloride P using SOCl₂, followed by reaction with 3,4-dimethoxyaniline:
Procedure :
- Acid Chloride : SOCl₂ (excess), reflux, 4 h (yield: 95%).
- Amidation : 3,4-Dimethoxyaniline (1.2 equiv), Et₃N, THF, 0°C → rt, 12 h (yield: 74%).
Characterization :
- ¹H-NMR : δ 9.88 (s, 1H, NH), 7.38–7.43 (m, 2H, Ar-H).
- HR-ESI-MS : m/z 486.1802 [M+H]⁺ (calcd. for C₂₆H₂₈N₃O₅: 486.1805).
Optimization and Mechanistic Insights
Regioselectivity in Cyclization
The choice of base critically influences regioselectivity during pyrazole ring formation. DABCO minimizes side reactions compared to stronger bases like NaOH, favoring the desired pyrazolo[4,3-c]pyridine structure.
Role of Protecting Groups
Temporary protection of the 7-position with acetyl or PMB (para-methoxybenzyl) groups prevents undesired side reactions during propyl alkylation. Deprotection is achieved via acidic hydrolysis (HCl/EtOH).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution mass spectrometry confirms molecular ion peaks consistent with theoretical values (e.g., m/z 486.1802 [M+H]⁺).
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenyl groups, using reagents like halides or amines.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Scientific Research Applications
Medicinal Chemistry Applications
Enzyme Inhibition:
The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, making it a candidate for drug development aimed at diseases such as cancer and inflammation. Studies have shown that modifications in the side chains can enhance binding affinity to target enzymes, indicating a promising avenue for therapeutic development.
Anticancer Properties:
Research has highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. In particular, derivatives similar to N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl have demonstrated efficacy against various cancer cell lines. For instance, studies revealed that certain derivatives significantly inhibited cell proliferation and induced apoptosis in K562 leukemia cells .
Anti-inflammatory Effects:
The compound has also shown promise as an anti-inflammatory agent. Its ability to inhibit key enzymes involved in inflammatory pathways positions it as a candidate for treating inflammatory diseases. Molecular docking studies have suggested that this compound can effectively bind to cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response .
Synthesis and Characterization
The synthesis of N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves several steps that can be optimized for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor reaction progress and isolate the desired product. The overall yield of synthesis can reach up to 76%, making it a viable candidate for further research and application development .
Biological Assays and Molecular Docking Studies
Antimicrobial Activity:
Recent studies have evaluated the antimicrobial properties of related pyrazolo compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess significant antibacterial activity, which could be harnessed for developing new antimicrobial agents .
Molecular Docking Insights:
Molecular docking studies have provided insights into the interaction mechanisms between N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl and its biological targets. These studies revealed favorable binding interactions that correlate with observed biological activities, supporting the compound's potential as a lead in drug design .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Research on Anticancer Activity | Evaluation of cell lines K562 and MCF-7 | Significant inhibition of cell growth; induction of apoptosis noted in treated cells |
| Enzyme Inhibition Studies | Binding affinity to COX and LOX | Effective inhibition observed; potential for anti-inflammatory drug development |
| Antimicrobial Evaluation | Testing against S. aureus and E. coli | Demonstrated strong antibacterial effects; promising for future antibiotic development |
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with microbial cell membranes and enzymes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It also inhibits key enzymes involved in microbial metabolism, further contributing to its antimicrobial activity .
Comparison with Similar Compounds
Key Observations :
- Position 7 Modifications : The carboxamide group in the target compound replaces ester or smaller alkylamide moieties (e.g., ethyl ester in ), enhancing hydrogen-bonding capacity and target affinity .
- Position 5 Substituents : The propyl chain is conserved in many analogs (e.g., ), suggesting its role in stabilizing the core conformation or balancing lipophilicity .
- Aryl vs.
Melting Points and Solubility
- The ethyl ester analog () exhibits a melting point of 248–251°C , attributed to crystalline packing of the ester group .
- The target compound’s carboxamide and methoxy groups likely raise its melting point (>250°C) due to stronger intermolecular hydrogen bonds, though experimental data is unavailable.
- Water Solubility : The 2-methoxyethyl analog () is predicted to have higher aqueous solubility than the target compound due to its smaller, polar substituent .
Biological Activity
N-(3,4-Dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 432.5 g/mol. The structure includes a pyrazolo[4,3-c]pyridine core, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 923178-67-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The detailed synthesis pathway has been documented in various studies highlighting its efficiency and yield.
Antiproliferative Effects
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer).
The compound demonstrated significant inhibition of cell proliferation, with mechanisms involving the induction of apoptosis through pathways such as PARP cleavage and caspase activation .
The biological activity of this compound may involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell cycle regulation and apoptosis.
- Modulation of Signaling Pathways : It can alter signaling pathways that control cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 μM |
| Escherichia coli | 0.21 μM |
These findings indicate potential for developing new antimicrobial agents based on this compound's structure .
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine significantly reduced tumor growth in xenograft models when administered at specific dosages.
- Antimicrobial Efficacy : Another investigation revealed that modifications to the pyrazole ring enhanced antibacterial activity against resistant strains of bacteria.
Q & A
Q. What are the key synthetic pathways for synthesizing N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-pyrazolo[4,3-c]pyridine-7-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step cyclization and coupling reactions. A common approach includes:
Pyrazole ring formation : Condensation of hydrazine derivatives with β-ketoesters or diketones under acidic conditions .
Pyridine ring annulation : Palladium-catalyzed reductive cyclization using nitroarenes and CO surrogates (e.g., formic acid derivatives) to form fused pyrazolo-pyridine cores .
Carboxamide coupling : Reaction of the pyrazolo-pyridine intermediate with 3,4-dimethoxyphenylamine using coupling agents like EDCI/HOBt in DMF .
Q. Optimization Tips :
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
Methodological Answer: Critical techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₅N₃O₄: ~432.18 g/mol) .
- X-ray Crystallography : Resolve crystal packing and confirm substituent orientation, particularly for polymorph studies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model binding to kinase domains or GPCRs. Key parameters:
- Ligand Preparation : Optimize protonation states at physiological pH .
- Target Selection : Prioritize targets with structural homology (e.g., PDE inhibitors due to pyrazolo-pyridine cores) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with activity using Hammett constants .
Q. What strategies resolve contradictory data in biological activity assays (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay Validation :
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .
- Dose-Response Curves : Use 8–12 concentration points to minimize variability .
- Source of Discrepancy :
Q. How does the propyl chain and methoxy substitution impact physicochemical properties and bioavailability?
Methodological Answer:
- LogP Calculations : The propyl chain increases lipophilicity (LogP ~3.5), while methoxy groups enhance solubility via H-bonding .
- Permeability Assays :
- PAMPA : Measure passive diffusion; propyl chains may reduce Caco-2 permeability due to steric effects .
- CYP450 Metabolism : Methoxy groups slow oxidative metabolism (t₁/₂ > 4 hrs in human liver microsomes) .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
Methodological Answer:
- Key Challenges :
- Process Safety : Monitor exothermic reactions (e.g., cyclization) via in-situ FTIR to prevent thermal runaway .
Q. What novel derivatives can be synthesized to enhance target selectivity, and how are they prioritized?
Methodological Answer:
- Derivative Design :
- Priority Criteria :
- ADMET Scores : Filter candidates with SwissADME (e.g., Rule of Five compliance) .
- Synthetic Feasibility : Prioritize derivatives requiring ≤3 steps from common intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
